molecular formula C18H19BrN4O B5070507 3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile

3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No. B5070507
M. Wt: 387.3 g/mol
InChI Key: KQPFPCPFRWMBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile, commonly known as BrPA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a cancer treatment. BrPA is a small molecule that targets cancer cells specifically, making it a promising candidate for cancer therapy.

Mechanism of Action

BrPA works by inhibiting the enzyme hexokinase, which is responsible for the first step in the glycolysis pathway. By inhibiting hexokinase, BrPA disrupts the energy metabolism of cancer cells, leading to their death. This mechanism of action is unique to cancer cells, as healthy cells have alternative energy pathways that are not affected by BrPA.
Biochemical and Physiological Effects:
BrPA has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. BrPA has also been shown to reduce the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of BrPA is its specificity for cancer cells, making it a promising candidate for cancer therapy. However, BrPA has limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to determine the optimal dosage and administration of BrPA for cancer therapy.

Future Directions

Future research on BrPA should focus on optimizing its stability and solubility, as well as determining the optimal dosage and administration for cancer therapy. Additionally, more studies are needed to determine the long-term effects of BrPA on healthy cells and to investigate its potential use in combination with other cancer treatments. Overall, BrPA shows great promise as a cancer treatment, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of BrPA involves the reaction of 3-(3-bromophenyl)-1H-pyrazole with piperidine-1-carboxylic acid, followed by the addition of propionitrile. The resulting product is purified using column chromatography to obtain pure BrPA.

Scientific Research Applications

BrPA has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BrPA works by disrupting the energy metabolism of cancer cells, leading to their death. This mechanism of action makes BrPA a promising candidate for cancer therapy, as it targets cancer cells specifically, leaving healthy cells unharmed.

properties

IUPAC Name

3-[3-(3-bromophenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O/c19-15-7-4-6-14(12-15)17-16(13-23(21-17)11-5-8-20)18(24)22-9-2-1-3-10-22/h4,6-7,12-13H,1-3,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPFPCPFRWMBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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